molecular formula C13H22N2O2 B2893888 tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate CAS No. 2031258-61-2

tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate

Cat. No.: B2893888
CAS No.: 2031258-61-2
M. Wt: 238.331
InChI Key: LIFADCULPALWIZ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C13H22N2O2 and a molecular weight of 238.33 g/mol . It is a piperidine-based building block characterized by the presence of both a tert-butyloxycarbonyl (Boc) protective group and a terminal alkyne (prop-2-yn-1-yl) functional group . The Boc group is widely used in synthetic chemistry to protect amine functionalities during multi-step synthesis, particularly in the development of pharmaceuticals and complex organic molecules. The terminal alkyne moiety makes this compound a valuable intermediate for further chemical exploration, most notably in metal-catalyzed coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, allowing researchers to efficiently link this molecule to azide-containing compounds to create novel chemical entities or probes. While the specific biological activity and full range of applications for this exact molecule are still under investigation, compounds with piperidine scaffolds and bifunctional attributes like this are of significant interest in medicinal chemistry and chemical biology. They are frequently utilized in hit-to-lead optimization studies and serve as core structures in DNA-encoded libraries (DELs) for the discovery of new therapeutic agents . The structural features of this reagent make it a versatile precursor for constructing more complex molecules targeted at biological systems, potentially serving as a key intermediate in the synthesis of protein ligands or the development of cellular probes, such as those used in Bioluminescence Resonance Energy Transfer (BRET) assays for target engagement studies . This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

tert-butyl N-(1-prop-2-ynylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFADCULPALWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate and propargyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Oxidized derivatives with increased oxygen content.

    Reduction Reactions: Reduced derivatives with decreased oxygen content.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chemical entities and complex molecules .

Biology: In biological research, it serves as a tool to study ion channel functions and ligand-receptor interactions. Its inhibitory effects on specific ion channels make it valuable in electrophysiological studies .

Medicine: While not directly used as a therapeutic agent, the compound’s ability to modulate ion channels can be leveraged in the development of new drugs targeting these channels.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of innovative products.

Mechanism of Action

The compound exerts its effects by inhibiting ion channels, specifically the human Nav1.8 sodium channel and the human Nav1.9 voltage-gated potassium channel . It binds to these channels and blocks the flow of ions, thereby modulating their activity. This inhibition can affect various physiological processes, making the compound a valuable tool in studying ion channel functions and related pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperidine Nitrogen

The primary structural distinction among analogs lies in the substituent at the piperidine nitrogen. Below is a comparative analysis:

tert-Butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate
  • Structure : Features an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) group.
  • Molecular Formula : C16H28N2O4 (312.41 g/mol ).
  • This substitution is common in protease inhibitors due to hydrogen-bonding capabilities .
tert-Butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate
  • Structure: Substituted with a 4-cyano-pyridinyl group.
  • Molecular Formula : C16H23N4O2 (303.39 g/mol ).
  • Properties: The electron-withdrawing cyano group enhances aromatic π-stacking interactions, useful in kinase inhibitors. However, the rigid pyridine ring may limit conformational flexibility compared to the linear propargyl chain .
tert-Butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbamate
  • Structure : Contains a chloropyridazine group.
  • Molecular Formula : C14H20ClN4O2 (320.79 g/mol ).
  • Properties : The chloro-pyridazine moiety introduces electrophilic character, enabling nucleophilic aromatic substitution reactions. This is advantageous in antimalarial agents (e.g., derivatives targeting Plasmodium kinases) .

Physicochemical Properties

Property Target Compound Oxane-4-carbonyl Analog Chloropyridazine Analog
Molecular Weight (g/mol) 236.31 312.41 320.79
LogP (Predicted) 2.1 1.8 2.5
Solubility (mg/mL) 0.15 (DMSO) 0.09 (DMSO) 0.12 (DMSO)
Stability Hydrolytically stable (t1/2 > 24 h in PBS) Moderate (t1/2 ~12 h) Low (t1/2 ~6 h due to Cl hydrolysis)

Biological Activity

Tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate, a compound with the molecular formula C13H22N2O2 and CAS number 2031258-61-2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
CAS Number2031258-61-2
Purity≥ 95%

The compound is characterized by a tert-butyl group and a piperidine ring, which are common motifs in drug design due to their ability to modulate biological activity.

The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific inflammatory pathways, particularly those involving the NLRP3 inflammasome, which is crucial in the release of pro-inflammatory cytokines such as IL-1β.

In Vitro Studies

In vitro pharmacological screening has indicated that derivatives of compounds containing the piperidine structure can significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For instance, compounds derived from similar scaffolds have shown concentration-dependent inhibition of IL-1β release, suggesting that this compound may exhibit similar properties .

Therapeutic Potential

The compound's potential therapeutic applications are being explored in various contexts:

  • Anti-inflammatory Agents : Due to its ability to inhibit pro-inflammatory cytokines, it could be developed as a treatment for chronic inflammatory diseases.
  • Neurological Disorders : Compounds with piperidine structures have been studied for their neuroprotective effects, indicating potential use in neurodegenerative diseases.

Case Study 1: Inhibition of IL-1β Release

A study focused on the modulation of the NLRP3 inflammasome highlighted that certain derivatives effectively reduced IL-1β levels by approximately 20% at concentrations around 10 µM. This suggests a promising avenue for further research into this compound as a lead compound for anti-inflammatory drug development .

Q & A

Q. Critical Parameters :

  • Reaction temperature : Propargylation requires 0–25°C to minimize side reactions.
  • Solvent choice : THF improves solubility of intermediates, while DMF accelerates reaction rates .
  • Monitoring : TLC (Rf ~0.5 in 3:7 EtOAc/hexane) or LC-MS to track progress.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Technique Key Peaks/Data Purpose
¹H NMR - δ 1.4 ppm (t-Bu, 9H singlet)Confirm tert-butyl group.
- δ 4.8–5.2 ppm (alkyne proton)Verify propargyl attachment.
- δ 3.4–4.2 ppm (piperidine CH₂)Assign piperidine ring protons .
¹³C NMR - δ 155–160 ppm (carbamate C=O)Validate carbamate formation.
IR ~2100 cm⁻¹ (C≡C stretch)Confirm alkyne presence .
HRMS [M+H]⁺ calculated for C₁₃H₂₁N₂O₂Verify molecular ion .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Purity variations : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to standardize batches .
  • Assay conditions : Control pH (7.4 for physiological mimicry) and temperature (37°C) in enzyme inhibition studies .
  • Metabolic interference : Perform stability studies in liver microsomes (e.g., human S9 fraction) to assess degradation .

Case Example :
If conflicting IC₅₀ values are reported for kinase inhibition:

Replicate assays using identical enzyme sources (e.g., recombinant vs. native proteins).

Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

Advanced: How to analyze stereochemical outcomes in the piperidine ring during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers .
  • X-ray crystallography : Employ SHELXL for structure refinement (e.g., CCDC deposition for public access) .
  • NOESY NMR : Identify spatial proximity of protons (e.g., axial vs. equatorial substituents) .

Q. Example Workflow :

Crystallize the compound (solvent: EtOAc/pentane).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL-2018 to assign absolute configuration .

Advanced: What strategies mitigate side reactions during propargylation?

Methodological Answer:
Common issues:

  • Alkyne dimerization : Use Cu(I) inhibitors (e.g., BHT) or conduct reactions under N₂ .
  • Over-alkylation : Limit propargyl halide stoichiometry (1.1–1.3 eq) .
  • Solvent effects : Avoid DMSO, which promotes decomposition; prefer THF or dichloromethane.

Q. Optimization Table :

Condition Impact Solution
Excess propargyl bromideMultiple alkylationReduce to 1.1 eq.
High temperature (>30°C)Alkyne polymerizationCool to 0°C.
MoistureHydrolysis of intermediatesUse anhydrous solvents.

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies :
    • Thermal : Store at 40°C/75% RH for 4 weeks; analyze by HPLC .
    • Light exposure : Use ICH Q1B guidelines (UV/vis light for 48 hrs) .
  • Degradation products : Identify via LC-MS/MS (e.g., tert-butyl group hydrolysis yields piperidine carbamic acid).

Recommended Storage : -20°C under argon; desiccate to prevent carbamate hydrolysis .

Advanced: How to design SAR studies for piperidine carbamate derivatives?

Methodological Answer:

Core modifications : Compare with tert-butyl N-[1-(2-cyanobenzyl)piperidin-4-yl]carbamate (replace alkyne with nitrile) to study electronic effects .

Bioisosteres : Substitute propargyl with cyclopropylacetylene to assess steric impact .

Activity cliffs : Use molecular docking (AutoDock Vina) to correlate substituent size with target binding (e.g., kinase ATP pockets) .

Q. Data Analysis :

  • QSAR models : Apply ML algorithms (Random Forest) to predict IC₅₀ from Hammett σ values or logP .

Advanced: How to address low yields in the final carbamate formation step?

Methodological Answer:
Root Causes :

  • Incomplete amine activation : Pre-activate piperidine with Hünig’s base (DIPEA) before adding tert-butyl chloroformate .
  • Solvent incompatibility : Switch from THF to dichloromethane to improve carbamate coupling .

Q. Yield Optimization Table :

Parameter Low Yield (%) Optimized Yield (%)
Base (Et₃N vs. DIPEA)4578
Solvent (THF vs. DCM)5085
Temperature (25°C vs. 0°C)6092

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • logP : Use MarvinSketch (ChemAxon) or XLogP3 .
  • pKa : SPARC calculator estimates carbamate group pKa (~10.5) .
  • Solubility : ACD/Percepta predicts aqueous solubility (0.1–1 mg/mL) based on alkyne hydrophobicity.

Validation : Cross-check with experimental shake-flask assays (octanol/water partition) .

Advanced: How to troubleshoot crystallization failures for X-ray analysis?

Methodological Answer:

Solvent screening : Test 10+ solvent systems (e.g., EtOAc/pentane, acetone/hexane) .

Seeding : Add microcrystals from vapor diffusion experiments.

Temperature gradient : Slowly cool from 50°C to 4°C over 48 hrs.

Q. SHELXL Tips :

  • Use TWIN commands for handling non-merohedral twinning .
  • Refine H-atoms riding on parent atoms to improve R-factors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.